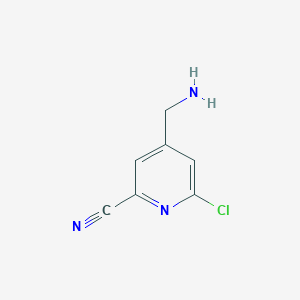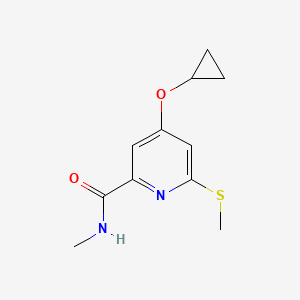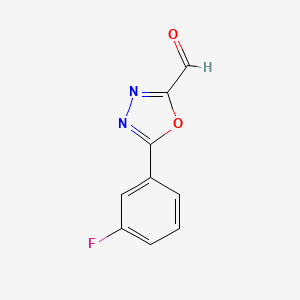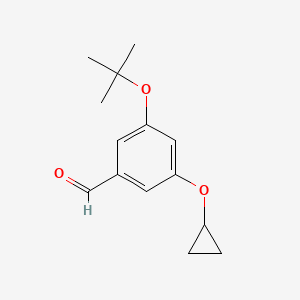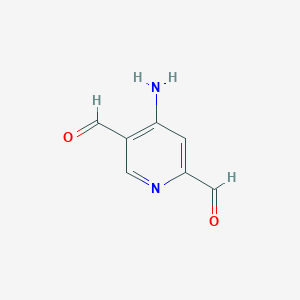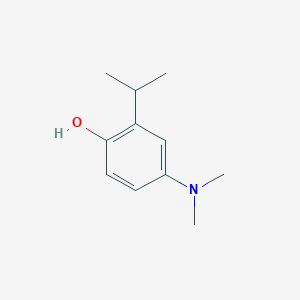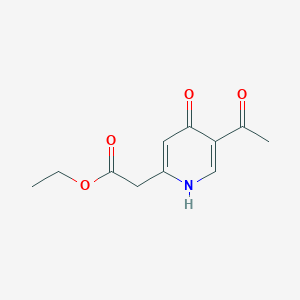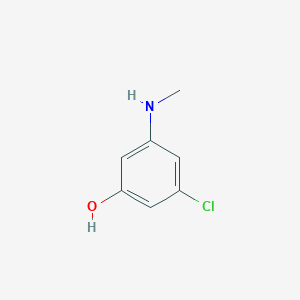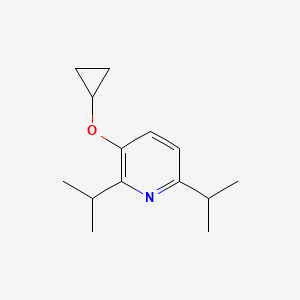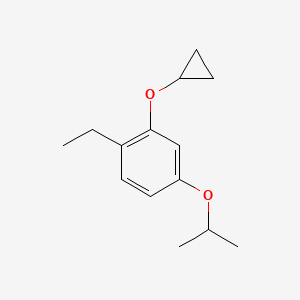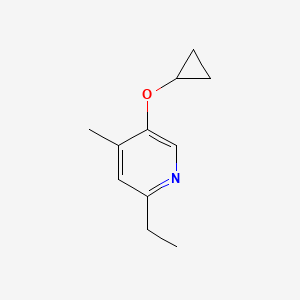
5-Cyclopropoxy-2-ethyl-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-ethyl-4-methylpyridine is an organic compound with the molecular formula C11H15NO. This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of a cyclopropoxy group, an ethyl group, and a methyl group attached to the pyridine ring makes this compound unique and interesting for scientific research.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-2-ethyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-4-methylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group.
Industrial production methods for pyridine derivatives often involve the Chichibabin reaction, which is the condensation of aldehydes with ammonia in the presence of a catalyst. For this compound, the specific industrial production method may vary, but it generally involves similar principles of condensation and cyclization reactions.
Análisis De Reacciones Químicas
5-Cyclopropoxy-2-ethyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-ethyl-4-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-ethyl-4-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Detailed studies are conducted to elucidate the molecular mechanisms underlying its effects.
Comparación Con Compuestos Similares
5-Cyclopropoxy-2-ethyl-4-methylpyridine can be compared with other similar pyridine derivatives, such as:
2-Methyl-5-ethylpyridine: This compound has a similar structure but lacks the cyclopropoxy group. It is used as an intermediate in the production of nicotinic acid and nicotinamide.
4-Methyl-2-ethylpyridine: Another similar compound, differing in the position of the ethyl and methyl groups. It is used in the synthesis of various organic compounds.
2-Cyclopropoxy-4-methylpyridine: This compound has the cyclopropoxy group at a different position on the pyridine ring. It is studied for its unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-ethyl-4-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-8(2)11(7-12-9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
Clave InChI |
ARMGUIOIJXYPRM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(C(=C1)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
